molecular formula C20H26N4O2 B5620455 2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5620455
M. Wt: 354.4 g/mol
InChI Key: FXMOJWPJZRJJGJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2,8-diazaspiro[4.5]decanes, a group characterized by their spirocyclic structure and the presence of nitrogen atoms in the ring. Such compounds have been extensively studied for their potential pharmacological properties and chemical versatility.

Synthesis Analysis

Synthesis of related compounds often involves the formation of the diazaspiro[4.5]decan core through cyclization reactions and subsequent functionalization of the core structure. For instance, Shukla et al. (2016) described the synthesis of potent CCR4 antagonists, showcasing the synthetic routes to complex diazaspiro[4.5]decan derivatives (Shukla et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class typically features a diazaspiro framework, which imparts significant biological activity due to the conformational stability and the ability to interact with various biological targets. Advanced analytical techniques such as NMR and X-ray crystallography are essential for elucidating these structures, as demonstrated in research on similar compounds.

Chemical Reactions and Properties

These compounds can undergo a range of chemical reactions, including endocytosis induction when interacting with cellular receptors, a property not commonly seen in small molecule antagonists of chemokine receptors. This indicates a unique chemical behavior that could be leveraged for therapeutic purposes (Shukla et al., 2016).

properties

IUPAC Name

2-(2-methylpropyl)-8-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15(2)13-23-14-20(11-18(23)25)6-9-22(10-7-20)19(26)16-12-21-24-8-4-3-5-17(16)24/h3-5,8,12,15H,6-7,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMOJWPJZRJJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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